Evidence Item 1: SN2 Nucleophilic Substitution Reactivity — Iodide vs. Bromide and Chloride Leaving Group
The C–I bond dissociation energy (BDE) in primary alkyl iodides is approximately 53 kcal·mol⁻¹, compared with ~67 kcal·mol⁻¹ for alkyl bromides and ~79 kcal·mol⁻¹ for alkyl chlorides [1]. This translates to a leaving group ability order of I⁻ > Br⁻ > Cl⁻, with relative SN2 rates for primary alkyl substrates typically following a ratio of approximately 10³:30:1 (I:Br:Cl) under comparable conditions in polar aprotic solvents [2]. Consequently, for applications requiring efficient alkylation of weakly nucleophilic substrates, or where reaction temperature must be minimized to preserve sensitive functional groups, the iodo compound offers a chemically meaningful reactivity advantage over benzyl 6-bromohexyl ether (CAS 54247-27-7) and benzyl 6-chlorohexyl ether (CAS 53821-21-9).
| Evidence Dimension | Carbon–halogen bond dissociation energy and relative SN2 reaction rate |
|---|---|
| Target Compound Data | C–I BDE ≈ 53 kcal·mol⁻¹; relative SN2 rate (primary alkyl iodide) ≈ 10³ (normalized to Br = 30) |
| Comparator Or Baseline | Benzyl 6-bromohexyl ether: C–Br BDE ≈ 67 kcal·mol⁻¹; relative SN2 rate ≈ 30. Benzyl 6-chlorohexyl ether: C–Cl BDE ≈ 79 kcal·mol⁻¹; relative SN2 rate ≈ 1. |
| Quantified Difference | Iodide reacts ~33× faster than bromide and ~10³× faster than chloride in SN2 displacement |
| Conditions | Primary alkyl halides in polar aprotic solvents (e.g., acetone, DMF) at standardized temperature; class-level kinetic data from standard organic chemistry references |
Why This Matters
For synthetic sequences requiring rapid, high-yield alkylation under mild conditions, the quantitative reactivity advantage of the iodo compound directly translates to shorter reaction times, lower required excess of nucleophile, and reduced thermal stress on sensitive intermediates.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007. C–I (primary alkyl): 53.2 kcal·mol⁻¹; C–Br (primary alkyl): 68.0 kcal·mol⁻¹; C–Cl (primary alkyl): 80.6 kcal·mol⁻¹. View Source
- [2] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007; Chapter 4 (Nucleophilic Substitution), pp. 389–395. Relative SN2 rates for primary alkyl halides: I ~ 10³, Br ~ 30, Cl ~ 1. View Source
